1-(3-Chloro-4-fluorophenyl)-3-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)urea
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Description
1-(3-Chloro-4-fluorophenyl)-3-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)urea is a useful research compound. Its molecular formula is C15H17ClFN5O and its molecular weight is 337.78. The purity is usually 95%.
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Scientific Research Applications
Environmental Exposure and Metabolism
Research on compounds structurally related to 1-(3-Chloro-4-fluorophenyl)-3-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)urea focuses on understanding how humans and the environment interact with and metabolize pesticides. These studies provide insights into exposure levels, potential health risks, and how these compounds are processed by the body.
Biological Monitoring and Exposure Assessment :
- Studies on urinary biomarkers have shown that children's exposures to pesticides like chlorpyrifos and diazinon can be estimated through metabolites such as 3,5,6-trichloro-2-pyridinol (TCP) and 2-isopropyl-6-methyl-4-pyrimidinol (IMP), indicating widespread environmental exposure (Morgan et al., 2011).
Metabolism and Toxicokinetics :
- The metabolism of chlorpyrifos, an organophosphorothioate-type insecticide, involves several biotransformation routes, including cleavage reactions and glutathione-dependent substitutions, highlighting complex metabolic pathways for these types of compounds (Bicker et al., 2005).
Pharmacokinetics and Disposition :
- Studies involving human volunteers have explored the kinetics of chlorpyrifos and its metabolites, including 3,5,6-trichloro-2-pyridinol, to understand the absorption, distribution, metabolism, and excretion (ADME) processes. Such research is crucial for assessing the potential health risks and establishing safe exposure levels (Nolan et al., 1984).
Neurotoxicity and Health Impacts :
- Investigations into the neurotoxic symptoms among agricultural workers exposed to pesticides have been conducted to assess the impact on human health. These studies correlate pesticide exposure levels with symptoms such as decreased cholinesterase activity, indicating potential neurotoxic effects (Singh et al., 2011).
properties
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClFN5O/c1-9-6-14(22(2)3)21-13(19-9)8-18-15(23)20-10-4-5-12(17)11(16)7-10/h4-7H,8H2,1-3H3,(H2,18,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSFHYQBVHLUSKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CNC(=O)NC2=CC(=C(C=C2)F)Cl)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClFN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloro-4-fluorophenyl)-3-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)urea |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.